Bienvenue dans la boutique en ligne BenchChem!

3-(Piperidin-3-YL)-1H-indole

5-HT6 receptor agonism conformational constraint

3-(Piperidin-3-yl)-1H-indole is a chiral scaffold uniting indole and 3-piperidinyl rings. Unlike β-carboline or tetrahydropyridine analogs, this precise substitution enforces conformational constraint critical for 5-HT6 agonists (EC₅₀ ~24 nM) and 5-HT2A antagonists (Ki ≤10 nM, ≥50× selectivity over D2). R- and S-enantiomers show distinct pharmacology, enabling enantiopure lead optimization. Supplied at ≥95% purity (racemate or enantiopure) for HDAC inhibitor, antipsychotic, and serotonergic SAR programs. Research quantities in stock; bulk/custom synthesis available.

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
CAS No. 204687-20-7
Cat. No. B1601848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-3-YL)-1H-indole
CAS204687-20-7
Molecular FormulaC13H16N2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CNC3=CC=CC=C32
InChIInChI=1S/C13H16N2/c1-2-6-13-11(5-1)12(9-15-13)10-4-3-7-14-8-10/h1-2,5-6,9-10,14-15H,3-4,7-8H2
InChIKeyNSTKAVLBVZXAHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kilogram / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-3-yl)-1H-indole (CAS 204687-20-7) as a Chiral Indole-Piperidine Scaffold for Serotonergic Probe Development and Procurement


3-(Piperidin-3-yl)-1H-indole (CAS 204687-20-7) is a chiral heterocyclic compound (C₁₃H₁₆N₂, MW 200.28 g/mol) composed of an indole ring linked at the 3-position to a piperidine ring [1]. This scaffold serves as a critical intermediate for synthesizing conformationally restricted analogs of tryptamine and homotryptamine that target serotonin receptors (5-HT₁A, 5-HT₂A, 5-HT₆) [2]. Its chiral center at the piperidine 3-position enables the preparation of enantiomerically pure derivatives with distinct pharmacological profiles [3]. The compound's commercial availability at ≥95% purity makes it a practical building block for medicinal chemistry and chemical biology applications.

Why Generic 3-Piperidinyl Indole Substitution Risks 5-HT Receptor Selectivity and Synthetic Efficiency Losses


Generic substitution among 3-(piperidin-3-yl)-1H-indole derivatives is not advised due to critical structure-activity relationship (SAR) divergences. The 3-piperidinyl array confers a specific conformational constraint that enables high-affinity binding to 5-HT₆ receptors, whereas alternative β-carboline scaffolds exhibit 10- to 100-fold weaker affinity [1]. Furthermore, the chiral center at the piperidine 3-position yields enantiomers with distinct receptor interactions and metabolic profiles [2]. Substituting the parent indole core with other heterocycles or altering the piperidine substitution pattern can drastically reduce 5-HT₂A receptor selectivity over D₂ receptors, potentially compromising therapeutic windows [3]. Even seemingly minor modifications, such as changing from a piperidine to a tetrahydropyridine ring, alter the pKa and conformational flexibility, affecting both binding and downstream functional efficacy [4].

Quantitative Comparative Evidence for 3-(Piperidin-3-yl)-1H-indole in Serotonin Receptor Targeting and Enantioselective Synthesis


5-HT₆ Receptor Agonism: EC₅₀ = 24 nM for N1-Benzenesulfonyl Derivative vs. β-Carboline

The N1-benzenesulfonyl-3-piperidin-3-yl-1H-indole derivative 9a demonstrates high-affinity 5-HT₆ receptor agonism with an EC₅₀ of 24 nM in a cAMP accumulation assay. In direct comparison, the 3-piperidin-3-yl-1H-indole array (8-13) enables a bioactive conformation that supports high-affinity binding, whereas the structurally related β-carboline array 14 exhibits 10- to 100-fold weaker affinity, as reported in a 2005 study [1]. This quantitative difference underscores the critical role of the 3-piperidinyl conformation in achieving potent 5-HT₆ receptor engagement.

5-HT6 receptor agonism conformational constraint

5-HT₂A Receptor Antagonism: Ki ≤ 10 nM and ≥50× Selectivity Over Dopamine D₂ Receptors

According to patent WO1999047511A1, 3-(piperidin-3-yl)-1H-indole derivatives possess a human 5-HT₂A receptor binding affinity (Ki) of ≤10 nM, with at least a 50-fold selectivity for the 5-HT₂A receptor over the dopamine D₂ receptor [1]. In contrast, classical neuroleptics such as haloperidol exhibit significant D₂ antagonism, which is associated with extrapyramidal side effects. The high selectivity profile of the 3-piperidin-3-yl-indole class offers a potentially improved therapeutic index by minimizing dopaminergic interactions.

5-HT2A receptor antagonism selectivity

HDAC Inhibition: R-Enantiomer (Compound 32) Demonstrates Improved Potency vs. Dacinostat (LAQ824)

In a 2010 J. Med. Chem. study, the R-enantiomer of a 3-piperidin-3-ylindole derivative (compound 32) demonstrated improved potency in both biochemical and cellular HDAC assays compared to the clinical candidate dacinostat (LAQ824). Notably, the introduction of the 3-piperidin-3-ylindole moiety and subsequent chiral separation mitigated hERG channel binding, a common cardiac toxicity concern associated with HDAC inhibitors [1].

HDAC inhibition enantiomer hERG liability

Enantioselective Synthesis: Resolution to (R)- and (S)-Enantiomers with ≥95% Purity

A 2023 publication in Int. J. Mol. Sci. details the synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives via diastereomeric resolution using chiral auxiliaries. Absolute configurations were unambiguously assigned by single-crystal X-ray crystallography. The method yields enantiomers with high purity (≥95% as determined by chiral HPLC), enabling precise SAR studies and eliminating the confounding effects of racemic mixtures [1].

chiral resolution enantiomeric purity X-ray crystallography

Commercial Availability: ≥95% Purity and Batch-to-Batch QC Data

Multiple reputable vendors, including Bidepharm, offer 3-(piperidin-3-yl)-1H-indole (CAS 204687-20-7) with a standard purity of ≥95%. Batch-specific quality control data (NMR, HPLC, GC) are provided, ensuring consistency and reliability for downstream synthetic applications . This level of documented purity and availability reduces procurement risk compared to sourcing from less-established suppliers or custom synthesis.

commercial supply purity quality control

High-Impact Application Scenarios for 3-(Piperidin-3-yl)-1H-indole Based on Verified Differentiating Evidence


Development of Selective 5-HT₆ Receptor Agonists for Cognitive Disorders

The 3-piperidin-3-yl-1H-indole scaffold, when functionalized as an N1-arylsulfonyl derivative, yields potent 5-HT₆ receptor agonists (e.g., EC₅₀ = 24 nM) that can be used to probe cognitive enhancement pathways. The conformational constraint provided by the piperidine ring is essential for achieving high affinity, as β-carboline analogs are 10- to 100-fold less potent [1]. Researchers can utilize this scaffold to explore 5-HT₆-mediated effects on learning and memory without confounding off-target activity.

Design of Atypical Antipsychotics with Reduced Extrapyramidal Side Effects

The high 5-HT₂A receptor affinity (Ki ≤ 10 nM) and pronounced selectivity over D₂ receptors (≥50×) exhibited by 3-(piperidin-3-yl)-1H-indole derivatives make them ideal starting points for developing next-generation antipsychotics. In contrast to classical neuroleptics like haloperidol, these compounds are designed to avoid the dopaminergic blockade that underlies movement disorders [2]. This scaffold enables the exploration of serotonergic modulation for treating schizophrenia and other psychoses.

Optimization of HDAC Inhibitors with Attenuated Cardiac Toxicity

The 3-piperidin-3-ylindole moiety has been successfully employed to improve the potency of hydroxamate-based HDAC inhibitors while simultaneously reducing hERG channel binding, a key predictor of cardiac arrhythmia [3]. The R-enantiomer of compound 32 demonstrates enhanced cellular efficacy and a better safety profile than the clinical candidate dacinostat. This application scenario is particularly relevant for medicinal chemists seeking to develop HDAC inhibitors for oncology with minimized cardiovascular risk.

Enantioselective Probe Synthesis for Stereospecific Pharmacology

The availability of robust synthetic routes to enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives [4] empowers researchers to dissect stereospecific contributions to receptor binding, metabolism, and in vivo efficacy. This is critical for advancing lead compounds where one enantiomer may exhibit superior target engagement or reduced off-target effects. Procurement of the racemate followed by chiral resolution or direct purchase of enantiopure building blocks facilitates rigorous SAR studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Piperidin-3-YL)-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.